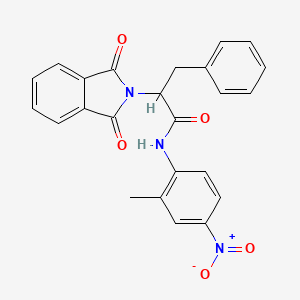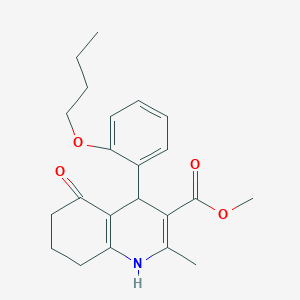![molecular formula C35H39NO5S B11699911 4-(decyloxy)-N-[3-phenoxy-5-(phenylsulfonyl)phenyl]benzamide](/img/structure/B11699911.png)
4-(decyloxy)-N-[3-phenoxy-5-(phenylsulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(BENZENESULFONYL)-5-PHENOXYPHENYL]-4-(DECYLOXY)BENZAMIDE is a complex organic compound that features a benzenesulfonyl group, a phenoxyphenyl group, and a decyloxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BENZENESULFONYL)-5-PHENOXYPHENYL]-4-(DECYLOXY)BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(BENZENESULFONYL)-5-PHENOXYPHENYL]-4-(DECYLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-[3-(BENZENESULFONYL)-5-PHENOXYPHENYL]-4-(DECYLOXY)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to inhibit specific enzymes.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in creating advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[3-(BENZENESULFONYL)-5-PHENOXYPHENYL]-4-(DECYLOXY)BENZAMIDE exerts its effects involves the inhibition of specific enzymes, such as carbonic anhydrase IX . This inhibition disrupts cellular processes, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities.
Phenoxyphenyl Compounds: These compounds have the phenoxyphenyl group and are studied for their various chemical properties.
Uniqueness
N-[3-(BENZENESULFONYL)-5-PHENOXYPHENYL]-4-(DECYLOXY)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in different scientific fields, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C35H39NO5S |
|---|---|
Molecular Weight |
585.8 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-phenoxyphenyl]-4-decoxybenzamide |
InChI |
InChI=1S/C35H39NO5S/c1-2-3-4-5-6-7-8-15-24-40-30-22-20-28(21-23-30)35(37)36-29-25-32(41-31-16-11-9-12-17-31)27-34(26-29)42(38,39)33-18-13-10-14-19-33/h9-14,16-23,25-27H,2-8,15,24H2,1H3,(H,36,37) |
InChI Key |
IKPJLLODMLXVPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)S(=O)(=O)C3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699844.png)
![Butyl 4-[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B11699845.png)
![5,6-dichloro-2-[4-chloro-2-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11699848.png)
![3-Methyl-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11699856.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B11699863.png)
![4-nitro-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11699867.png)
![(2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11699869.png)
![7-bromo-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11699877.png)

![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11699890.png)

![N-{(1E)-1-(4-chlorophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11699903.png)
![2-(2-fluorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B11699918.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699919.png)
